molecular formula C30H29N5 B11206894 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11206894
M. Wt: 459.6 g/mol
InChI Key: UBHWVHQAFWFHGY-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a pyrrolopyrimidine moiety and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens, alkyl groups, or other aromatic rings .

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain kinases or modulate receptor activity, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is unique due to its specific substitution pattern and the combination of the pyrrolopyrimidine and piperazine moieties. This unique structure may confer distinct biological activities and make it a valuable scaffold for drug development .

Properties

Molecular Formula

C30H29N5

Molecular Weight

459.6 g/mol

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H29N5/c1-22-13-14-23(2)27(19-22)33-15-17-34(18-16-33)29-28-26(24-9-5-3-6-10-24)20-35(30(28)32-21-31-29)25-11-7-4-8-12-25/h3-14,19-21H,15-18H2,1-2H3

InChI Key

UBHWVHQAFWFHGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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